ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE
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Overview
Description
ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a propanoate ester, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE typically involves the reaction of specific precursors under controlled conditions. One common method involves the addition of propanol to a solution of the precursor compound in dichloromethane (CH₂Cl₂), followed by evaporation of the solvent under reduced pressure to obtain the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with various biological targets. In industry, it may be used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
ETHYL 3-{2,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-5-YL}PROPANOATE can be compared with other indole derivatives, such as indole-3-acetic acid and indole-2-carboxylate. While these compounds share a common indole structure, they differ in their functional groups and biological activities.
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
ethyl 3-(2,8-dimethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanoate |
InChI |
InChI=1S/C18H24N2O2/c1-4-22-18(21)8-10-20-16-6-5-13(2)11-14(16)15-12-19(3)9-7-17(15)20/h5-6,11H,4,7-10,12H2,1-3H3 |
InChI Key |
VVHZPLOPVVBHFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C2=C(CN(CC2)C)C3=C1C=CC(=C3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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